molecular formula C18H14FNO3 B12500581 6-ethoxy-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one

6-ethoxy-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one

Cat. No.: B12500581
M. Wt: 311.3 g/mol
InChI Key: PVQNVDMJSFDELI-UHFFFAOYSA-N
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Description

This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide and a suitable base.

    Addition of the 4-Fluorophenyl Carbonyl Group: The 4-fluorophenyl carbonyl group can be added via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-ethoxy-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethoxy-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial activity, or interact with cellular signaling pathways to exert anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acids: These compounds share a similar quinoline core but differ in the substituents attached to the core structure.

    Fluoroquinolones: A class of antibiotics that also contain a quinoline core with fluorine substitution, known for their antibacterial properties.

Uniqueness

6-ethoxy-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one is unique due to the specific combination of the ethoxy group and the 4-fluorophenyl carbonyl group, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C18H14FNO3

Molecular Weight

311.3 g/mol

IUPAC Name

6-ethoxy-3-(4-fluorobenzoyl)-1H-quinolin-4-one

InChI

InChI=1S/C18H14FNO3/c1-2-23-13-7-8-16-14(9-13)18(22)15(10-20-16)17(21)11-3-5-12(19)6-4-11/h3-10H,2H2,1H3,(H,20,22)

InChI Key

PVQNVDMJSFDELI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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